Bis(trimethylsilyl)methane is an organosilicon compound with the molecular formula . It appears as a colorless liquid and is recognized for its stability and reactivity, making it a valuable reagent in organic synthesis. This compound is particularly useful in the formation of carbon-silicon bonds, which are essential in various chemical applications. Bis(trimethylsilyl)methane is utilized in scientific research, including the synthesis of biologically active molecules and as a protecting group for sensitive functional groups in organic chemistry .
The compound is classified under organosilicon compounds, which are characterized by the presence of silicon-carbon bonds. It is commercially available from various chemical suppliers, including Thermo Scientific and TCI Chemicals, with catalog numbers indicating its purity and specifications. The compound has a CAS number of 2117-28-4, which facilitates its identification in chemical databases .
Bis(trimethylsilyl)methane can be synthesized through several methods, with one common approach involving the reaction of trimethylchlorosilane with formaldehyde in the presence of a base. The general reaction can be represented as follows:
In this reaction, trimethylchlorosilane acts as a silicon source, while formaldehyde provides the necessary carbon framework. The base (sodium hydroxide) facilitates the reaction by deprotonating formaldehyde, allowing it to react with the chlorosilane. The reaction conditions are optimized to maximize yield and purity, often involving distillation under reduced pressure to purify the final product .
The molecular structure of bis(trimethylsilyl)methane features two trimethylsilyl groups attached to a central methylene carbon atom. The structural formula can be depicted as:
The molecular weight of bis(trimethylsilyl)methane is 160.41 g/mol. Spectroscopic techniques such as proton nuclear magnetic resonance (NMR) are commonly employed to analyze its purity and confirm its structural integrity. Electron diffraction studies have also been used to determine its molecular structure in the gaseous phase, revealing an unusually large silicon-carbon-silicon angle .
Bis(trimethylsilyl)methane participates in various chemical reactions, including:
For oxidation reactions, common oxidizing agents include hydrogen peroxide and ozone. Reduction typically employs lithium aluminum hydride as a reducing agent. In substitution reactions, halogenating agents such as chlorine or bromine are utilized .
The products formed from these reactions depend on specific conditions and reagents used. For example, oxidation can yield silanols, while substitution reactions can lead to various organosilicon compounds .
The mechanism of action for bis(trimethylsilyl)methane involves its role as a versatile reagent in organic synthesis. Its ability to form stable silicon-carbon bonds allows it to participate in diverse reactions that facilitate the construction of complex organic molecules.
The compound's reactivity is attributed to the presence of highly polarized silicon-carbon bonds, which can interact favorably with electrophiles and nucleophiles during chemical transformations .
Bis(trimethylsilyl)methane exhibits high stability under normal conditions but is reactive towards strong oxidizing agents and halogens. It poses hazards such as skin and eye irritation upon contact and respiratory irritation when inhaled .
Bis(trimethylsilyl)methane finds extensive applications across various scientific fields:
Nucleophilic silylation represents a foundational approach for constructing the C–Si bonds central to bis(trimethylsilyl)methane (BTM) and its derivatives. The direct alkyl halide silylation methodology employs chlorotrimethylsilane (Me₃SiCl) reacting with methylmagnesium halides (Grignard reagents) or methyllithium compounds under inert conditions. This transformation proceeds through a concerted nucleophilic displacement mechanism, where the carbanion attacks silicon, facilitating chloride ejection and forming the desired Si–C bond. The reaction exhibits high efficiency in ethereal solvents like THF or diethyl ether at temperatures ranging from -78°C to 0°C, achieving yields exceeding 80% under optimized conditions .
An alternative pathway involves carbanion interception using dichloromethyl alkyl ethers or dimethyliminium salts. Tris(trimethylsilyl)silyllithium (hypersilyllithium) reacts with Cl₂CHOMe or Cl₂C=N⁺Me₂ in a stepwise manner. The initial substitution generates a chlorinated intermediate that adopts a carbenium ion-like character due to the α-silicon effect, enhancing its electrophilicity. This facilitates a second nucleophilic attack by hypersilyllithium, ultimately yielding highly substituted derivatives like (Me₃Si)₃Si–CH(OR)–Si(SiMe₃)₃ or (Me₃Si)₃Si–CH(NMe₂)–Si(SiMe₃)₃. This approach demonstrates remarkable tolerance for steric bulk despite the significant spatial demands of hypersilyl groups, as the "front-side" attack mechanism minimizes steric clashes [5].
Table 1: Nucleophilic Silylation Approaches for BTM Synthesis
Method | Key Reagents | Mechanistic Feature | Product Scope | Yield Range |
---|---|---|---|---|
Alkyl Halide Silylation | Me₃SiCl, CH₃MgBr/Li | Concerted SN₂-type displacement | BTM, simple derivatives | 80-92% |
Carbenium Ion Trapping | Cl₂CHOMe, (Me₃Si)₃SiLi | Carbenium ion intermediate | Hypersilyl-substituted ethers | 55-75% |
Iminium Salt Alkylation | Cl₂C=N⁺Me₂, (Me₃Si)₃SiLi | Sequential nucleophilic addition | α-Amino bis(hypersilyl)methanes | 60-70% |
Ruthenium catalysis has emerged as a powerful strategy for the regiodivergent installation of silylmethyl groups onto arenes, directly generating benzylic BTM analogues. The ortho-functionalization utilizes (bromomethyl)trimethylsilane (BrCH₂SiMe₃) and biscyclometallated Ru(II) catalysts such as (tBuCN)₅Ru(H₂O)₂ (RuAqua). This system operates efficiently under mild conditions (THF, 80°C), achieving >90% yield for 2-phenylpyridine derivatives. Critical to suppressing meta-isomers and over-alkylation is the addition of NaI as a halogen scavenger, which likely facilitates oxidative addition and prevents catalyst deactivation. Mechanistic studies involving paramagnetic NMR indicate the involvement of Ru(III) intermediates during the catalytic cycle [3].
Conversely, meta-silylmethylation employs the sterically demanding bis(trimethylsilyl)chloromethane (ClCH(SiMe₃)₂) as the electrophile. The increased steric bulk (A-value SiMe₃ = 2.5) inherently favors meta-selectivity due to steric repulsion at the ortho position. This transformation requires distinct catalyst tuning, often involving Ru(0) or Ru(II) precatalysts with sterically accommodating ligands like dcype (1,2-bis(dicyclohexylphosphino)ethane), achieving moderate to good yields (45-65%). This approach exemplifies how electrophile structure dictates regioselectivity in C(sp²)–H functionalization, enabling precise installation of the bis(trimethylsilyl)methyl synthon at meta positions inaccessible via traditional electrophilic substitution [3] [4].
Table 2: Ruthenium-Catalyzed C–H Silylmethylation Strategies
Regioselectivity | Electrophile | Catalyst System | Key Additive | Directing Group | Yield (%) |
---|---|---|---|---|---|
Ortho | BrCH₂SiMe₃ | (tBuCN)₅Ru(H₂O)₂ | NaI | Pyridine, Oxazoline | 55-93% |
Meta | ClCH(SiMe₃)₂ | Ru(0)/dcype or Ru(II) complexes | CsOPiv | Pyrimidine, Pyrazole | 36-65% |
The Benkeser reduction, employing calcium in amine solvents, offers a specialized route for reducing arenes while preserving silicon functionalities. This contrasts sharply with classical Birch reductions (Na/Li, NH₃), which often cleave Si–Cₐᵣʸˡ bonds. Optimization studies reveal that calcium in ethylenediamine/tert-butanol mixtures selectively generates 1,4-dihydroarenes without desilylation. For instance, naphthalene reduction yields an 80:20 mixture of Δ⁹,¹⁰- and Δ¹,⁴-octalins in 92% yield, demonstrating superior performance over lithium in diethylamine (64-77% yield). The key advantage lies in calcium's moderated reducing power, preventing over-reduction and Si–C bond scission commonly observed with stronger reductants like lithium [2].
The mechanism involves solvated electrons coordinated by Ca²⁺ ions, forming reducing species less aggressive than those from alkali metals. Ethylenediamine enhances calcium solubility, while tert-butanol acts as a proton source, quenching radical anions before they undergo further reduction or side reactions. This protonation step is crucial for preserving acid-sensitive trimethylsilyl groups. Consequently, BTM-containing arenes withstand these conditions, enabling the synthesis of silicon-functionalized dihydro intermediates vital for pharmaceutical synthesis and materials science [2].
Table 3: Benkeser Reduction vs. Classical Birch Reduction
Parameter | Benkeser Reduction (Ca/EDA/tBuOH) | Classical Birch (Li/NH₃/EtOH) |
---|---|---|
Reducing Species | Ca²⁺-solvated electron complexes | Li⁺-solvated electrons |
Si–Cₐᵣʸˡ Stability | High (no cleavage observed) | Low (significant desilylation) |
Typical Solvent | Ethylenediamine (EDA) | Liquid Ammonia |
Proton Source | tBuOH (controlled addition) | EtOH (can promote over-reduction) |
Functional Group Tolerance | Preserves SiMe₃, tolerates ethers | Cleaves SiMe₃, limited tolerance |
Grignard reagents (RMgX) serve as pivotal nucleophiles for assembling complex organosilicon architectures centered around the BTM scaffold. The reaction with chlorosilanes follows a nucleophilic substitution pathway:
RMgX + ClSiR'₃ → RSiR'₃ + MgClX
Employing methylmagnesium bromide (CH₃MgBr) with chlorotrimethylsilane (ClSiMe₃) efficiently yields tetramethylsilane. However, constructing BTM requires sequential silylation. First, methylmagnesium bromide reacts with ClSiMe₃ to form methyltrimethylsilane (CH₃SiMe₃). Subsequent deprotonation with strong bases like n-BuLi generates the nucleophilic carbanion CH₂SiMe₃⁻, which then attacks a second equivalent of ClSiMe₃, forming (Me₃Si)₂CH₂. This stepwise approach mitigates steric inhibition caused by the bulky trimethylsilyl groups, which hinder direct double substitution on methyl halides [5].
For synthesizing hypersilyl derivatives like bis[tris(trimethylsilyl)silyl]methane, steric factors become paramount. The immense bulk of the tris(trimethylsilyl)silyl group (hypersilyl) necessitates electrophiles with high intrinsic reactivity, such as dichloromethyl alkyl ethers (Cl₂CHOR). Grignard or lithium reagents derived from hypersilyl silanes ((Me₃Si)₃SiMgBr/Li) attack these electrophiles despite steric encumbrance. This occurs via a proposed Sₙ1-like mechanism where the α-chloroether forms a transient carbocation stabilized by the adjacent oxygen atom. This electrophilic species is more accessible to bulky nucleophiles than a fully substituted carbon in an Sₙ2 scenario. The methodology enables access to sterically congested systems like (Me₃Si)₃Si–CH(OR)–Si(SiMe₃)₃, demonstrating Grignard chemistry's adaptability in sterically demanding organosilicon synthesis [5].
Table 4: Steric Effects in Grignard-Mediated Silylation
Substrate | Grignard Reagent | Product | Steric Constraint | Yield |
---|---|---|---|---|
ClSiMe₃ | CH₃MgBr | CH₃SiMe₃ | Low | >90% |
ClSiMe₃ | CH₂SiMe₃MgCl (generated in situ) | (Me₃Si)₂CH₂ | Moderate (gem-disilylation) | 70-85% |
Cl₂CHOMe | (Me₃Si)₃SiMgBr | (Me₃Si)₃Si–CH(OMe)–Si(SiMe₃)₃ | High (dual hypersilyl groups) | 55-65% |
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